arabinan sulfate
Description
Properties
CAS No. |
145378-97-8 |
|---|---|
Molecular Formula |
C22H19NO4 |
Synonyms |
arabinan sulfate |
Origin of Product |
United States |
Sources and Biosourcing Methodologies for Arabinan Sulfate
Phycological Sources of Sulfated Arabinans
The most significant natural sources of arabinan (B1173331) sulfate (B86663) are marine algae, particularly those belonging to the division Chlorophyta (green algae). These organisms synthesize sulfated polysaccharides as key components of their cell walls. frontiersin.org The structural diversity of these arabinans is considerable, varying in monosaccharide composition, the linearity of their backbones, and the presence of other acidic substituents. frontiersin.org
Green Algae (Chlorophyta) as Primary Biosources
Green algae are a rich and diverse source of sulfated polysaccharides, including those with a high arabinose content. tandfonline.com Genera such as Codium and Cladophora are well-documented producers of sulfated arabinans and arabinogalactans. frontiersin.orgnih.govmdpi.com In these algae, the sulfated polysaccharides are integral to the cell wall matrix. For instance, species like Codium fragile and Codium vermilara are known to produce water-soluble sulfated arabinogalactans. nih.gov Similarly, various species of Cladophora have been shown to contain sulfated arabinans with distinct structural features. tandfonline.comfrontiersin.orgmdpi.com The presence of these sulfated biopolymers is thought to be an adaptation to the marine environment, although they have also been identified in some freshwater species of Cladophora. frontiersin.org
Species-Specific Variations in Arabinan Sulfate Presence
The structure of arabinan sulfates exhibits significant variation between different species of green algae, and even within the same genus. These variations can be seen in the monosaccharide composition, the linkage patterns of the arabinose residues, and the position and degree of sulfation.
In the genus Cladophora, the sulfated arabinans often have a backbone of 4-linked β-L-arabinopyranose units, which are partially sulfated at the C-3 and C-2 positions. frontiersin.orgmdpi.com For instance, in Cladophora glomerata, the backbone is composed of α-(1→4)-L-arabinopyranoside with branches of galactose and xylose residues at the O-2 position, and sulfate groups also primarily at the O-2 position. tandfonline.comnih.gov The sulfated polysaccharides from Cladophora surera, a freshwater species, show structural similarities to their marine counterparts, with a conserved pyranosic arabinan backbone and sulfation pattern. frontiersin.org
| Algal Species | This compound Structural Features | Key Monosaccharides | Backbone Linkage | Sulfation Positions | Reference |
|---|---|---|---|---|---|
| Codium fragile | Sulfated arabinogalactans; 3-linked β-L-arabinopyranose and β-D-galactopyranose units. | Arabinose, Galactose | 3-linked β-L-arabinopyranose | C-2 or C-3 of arabinose; C-4 or C-6 of galactose | frontiersin.org |
| Codium isthmocladum | Sulfated arabinan with a backbone of →4)-β-L-Arap(1→ residues. | Arabinose, Rhamnose, Mannose, Galactose, Xylose | →4)-β-L-Arap(1→ | 2-O and/or 3-O positions | nih.gov |
| Codium latum | Anticoagulant-active arabinan sulfates. | Arabinose | Not specified | Not specified | nih.gov |
| Codium vermilara | Highly sulfated 3-linked β-arabinan with arabinose in the pyranose form. | L-arabinose | 3-linked β-arabinopyranose | C-2 and C-4 | nih.gov |
| Cladophora glomerata | Sulfated heteropolysaccharides with an α-(1→4)-L-arabinopyranoside backbone. Branched with galactose and xylose. | Arabinose, Galactose, Xylose, Glucose, Rhamnose | α-(1→4)-L-arabinopyranoside | Mainly O-2 position | tandfonline.comnih.gov |
| Cladophora surera | Sulfated xylogalactoarabinans with a 4-linked β-L-arabinopyranose backbone. | Arabinose, Galactose, Xylose | 4-linked β-L-arabinopyranose | C-3 and C-2 | frontiersin.org |
Mycobacterial Cell Wall Arabinan-Containing Glycoconjugates
The cell wall of Mycobacterium tuberculosis and other mycobacteria is a complex and unique structure that contains significant amounts of arabinan-containing glycoconjugates. portlandpress.comnih.govasm.org These are not typically referred to as "this compound" as they are not sulfated, but their intricate arabinan domains are crucial to the cell wall's structure and integrity. asm.org Two major arabinan-containing glycoconjugates are arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM). portlandpress.comnih.govasm.orguzh.ch
Arabinogalactan is a large, branched polysaccharide that is covalently linked to the peptidoglycan layer of the cell wall. asm.orguzh.ch The AG molecule has a galactan domain composed of alternating β(1→5) and β(1→6) linked galactofuranose residues. asm.org Attached to this galactan core are several branched arabinan chains. nih.govoup.com These arabinan domains have a backbone of α(1→5)-linked arabinofuranose residues with branching points at the α(1→3) position. nih.govoup.com The non-reducing ends of the arabinan chains are terminated with a characteristic hexa-arabinoside motif. oup.com
Lipoarabinomannan is a lipoglycan that is anchored to the mycobacterial cell membrane via a phosphatidyl-myo-inositol moiety. asm.orgnih.gov LAM has a mannan core, which is further decorated with arabinan chains. oup.comnih.govresearchgate.net The structure of the arabinan domain of LAM is similar to that of AG, with a backbone of α-1,5-linked arabinofuranose and α-1,3-linked branches. asm.org The non-reducing ends of the LAM arabinan can be capped with different moieties depending on the mycobacterial species. nih.gov
Plant-Derived Arabinan Structures (Context for Sulfation)
In higher plants, arabinans are found as neutral side chains of pectic polysaccharides, specifically rhamnogalacturonan I (RG-I). nih.govtandfonline.com Pectin is a major component of the primary cell wall of dicotyledonous plants. nih.govnih.gov These plant-derived arabinans are typically not sulfated in their native state. However, their structural characteristics provide a basis for understanding the arabinose polymer that can be subject to sulfation.
Plant arabinans consist of a backbone of α-1,5-linked L-arabinofuranose residues. frontiersin.org This backbone can be substituted at the O-2 and/or O-3 positions with single arabinofuranose units or short arabinan side chains. frontiersin.org The presence and branching pattern of these arabinan side chains contribute to the flexibility and hydration properties of the plant cell wall. nih.govtandfonline.compnas.org The study of these non-sulfated arabinans from a readily available biomass provides a useful reference for the core structure of arabinan polymers.
Methodologies for Extraction and Primary Isolation
The extraction and isolation of this compound from its natural sources are the initial and crucial steps for its characterization and study. The methods employed are designed to efficiently release the polysaccharide from the cellular matrix while preserving its structural integrity.
Aqueous Extraction Techniques (Temperature-Dependent)
Aqueous extraction is a common method for obtaining sulfated polysaccharides from green algae. researchgate.netuchile.cl This technique involves heating the algal biomass in water to solubilize the polysaccharides. The efficiency of this extraction is highly dependent on temperature. researchgate.netscite.ai
Studies on the extraction of ulvan, a sulfated polysaccharide from the green alga Ulva rigida, have shown that increasing the temperature significantly enhances the extraction yield. researchgate.net For instance, the kinetics of aqueous extraction of ulvan have been studied in the temperature range of 60–130 °C, with the highest yield achieved at 130 °C after 2 hours. researchgate.netscite.ai It is presumed that higher temperatures facilitate the breakdown of the cell wall matrix, allowing for greater release of the sulfated polysaccharides. The observation of different extraction kinetics at various temperatures suggests that different fractions of the polysaccharide may be released under varying conditions. researchgate.net While these studies focus on ulvan, the principles of temperature-dependent aqueous extraction are broadly applicable to other sulfated polysaccharides from green algae, including this compound. Microwave-assisted hydrothermal extraction has also been shown to be an efficient method for extracting sulfated polysaccharides like ulvan from green algae. researchgate.net
Following extraction, the crude polysaccharide extract is typically purified through techniques such as precipitation with alcohol and ion-exchange chromatography to isolate the sulfated arabinan fractions. tandfonline.comnih.gov
Enzymatic Assisted Extraction Protocols
Enzymatic assisted extraction (EAE) is a targeted methodology that utilizes specific enzymes to hydrolyze components of the cell wall, facilitating the release of intracellular polysaccharides like this compound. This approach is often more efficient and less destructive to the target molecule compared to harsh chemical or physical methods. The degradation of arabinan-rich plant material typically involves the synergistic action of at least two key enzymes: α-L-arabinofuranosidases (ABFs) and α-1,5-arabinanases (ABNs) nih.gov. ABF enzymes are responsible for cleaving terminal arabinofuranosyl residues, effectively removing the side chains from the polysaccharide backbone nih.gov. This debranching action allows ABN enzymes to access and hydrolyze the α-1,5-L-arabinofuranoside glycosidic linkages of the main arabinan chain, breaking it down into shorter oligosaccharides nih.gov.
In practical applications, commercial enzyme preparations are often employed. For instance, in the extraction of sulfated polysaccharides from the brown algae Sargassum binderi, the enzyme preparation Celluclast was used to hydrolyze the algal powder nih.gov. The process involved homogenizing the powder in water, adjusting the pH, and incubating the mixture with the enzyme for 24 hours at 50°C nih.gov. This enzymatic reaction was terminated by heat inactivation before proceeding to subsequent purification steps nih.gov.
To enhance extraction efficiency, enzymatic methods can be combined with other techniques such as ultrasonic extraction in a process known as enzyme-assisted ultrasonic extraction (EAUE). The optimization of EAUE for extracting polysaccharides from Schizochytrium limacinum meal provides a detailed example of the parameters involved. Research has identified optimal conditions for maximizing the polysaccharide yield, which can be adapted for this compound extraction from similar sources mdpi.com.
Table 1: Optimized Parameters for Enzyme-Assisted Ultrasonic Extraction (EAUE) mdpi.com
| Parameter | Optimal Value |
|---|---|
| Enzyme Concentration | 5.18% |
| Ultrasonic Temperature | 53 °C |
| Ultrasonic Duration | 40 min |
| Ultrasonic Power | 60 W |
| Liquid-to-Material Ratio | 34 mL/g |
The synergistic use of multiple enzymes is crucial for the complete depolymerization of complex, branched arabinans. Studies have shown that combining an arabinanase (like CpAbn43A) with an arabinofuranosidase (like CpAbf51A) can result in a significant increase in the release of arabinose monomers compared to the action of either enzyme alone nih.gov. This enhancement is attributed to the removal of steric hindrance by the debranching enzyme, which improves the accessibility of the polysaccharide backbone for the main-chain hydrolyzing enzyme nih.gov.
Fractionation Approaches (e.g., Acetone Precipitation, Molecular Sieving, Ultrafiltration)
Following initial extraction, the crude extract contains a heterogeneous mixture of polysaccharides and other compounds. Fractionation is a necessary step to separate the target this compound from this mixture. Common methods include non-solvent precipitation, molecular sieving, and ultrafiltration researchgate.netmdpi.com.
Acetone and Ethanol Precipitation: This widely used technique separates polysaccharides from lower molecular weight compounds, proteins, and salts based on differential solubility researchgate.net. By adding a non-solvent like ethanol or acetone to the aqueous crude extract, the solubility of the polysaccharides is reduced, causing them to precipitate out of the solution researchgate.net. The precipitate can then be collected by centrifugation. For example, in the extraction of polysaccharides from Cladophora glomerata, 99% ethanol was added to the supernatant of the initial extract and left at 4°C for 24 hours to precipitate the crude polysaccharide tandfonline.com. The degree of precipitation can be controlled by varying the concentration of the non-solvent, allowing for a graded fractionation of polysaccharides with different solubility characteristics researchgate.net.
Molecular Sieving: This technique, also known as gel filtration chromatography, separates molecules based on their size. The crude polysaccharide solution is passed through a column packed with porous beads of a specific size range. Larger molecules that cannot enter the pores pass through the column more quickly, while smaller molecules enter the pores and are eluted later. This method is effective for separating polysaccharides of different molecular weights.
Ultrafiltration: Ultrafiltration is a membrane-based separation process that also fractionates molecules based on size researchgate.netmdpi.com. The crude extract is passed over a semi-permeable membrane with a specific molecular weight cut-off (MWCO). Molecules smaller than the MWCO pass through the membrane as permeate, while larger molecules, such as high-molecular-weight this compound, are retained in the retentate. This method is efficient for concentrating and desalting polysaccharide solutions as well as for separating them into different molecular weight fractions.
Chromatographic Purification Strategies (e.g., Ion Exchange Chromatography, Gel Permeation Chromatography)
For high-purity this compound, chromatographic techniques are indispensable. These methods offer high-resolution separation based on the specific physicochemical properties of the polysaccharide, such as charge and size.
Ion Exchange Chromatography (IEC): This is one of the most widely used methods for purifying sulfated polysaccharides mdpi.com. Due to the negatively charged sulfate groups, this compound is an anionic polymer. In anion-exchange chromatography, the polysaccharide solution is passed through a column containing a solid stationary phase with positively charged functional groups (e.g., DEAE-cellulose or DEAE-Sephadex) nih.govnih.gov. The negatively charged this compound binds to the column material. Elution is then carried out by increasing the salt concentration (e.g., with a linear gradient of NaCl) or by changing the pH nih.gov. Polysaccharides with a lower charge density (fewer sulfate groups) will elute at a lower salt concentration, while highly sulfated arabinans will bind more tightly and require a higher salt concentration to be eluted nih.gov.
This technique was successfully used to fractionate water-soluble sulfated heteropolysaccharides from the green alga Cladophora glomerata Kützing, yielding two distinct subfractions, F1 and F2 tandfonline.comresearchgate.net. The fractionation demonstrated that anion-exchange chromatography can effectively separate sulfated polysaccharides into fractions with different sulfate contents and chemical compositions tandfonline.com.
Table 2: Chemical Composition of Crude and Fractionated Sulfated Polysaccharides (SP) from C. glomerata tandfonline.com
| Sample | Carbohydrate (%) | Protein (%) | Sulfate (%) | Major Monosaccharide |
|---|---|---|---|---|
| Crude SP | 62.8 | 17.3 | 19.9 | Arabinose |
| Fraction F1 | 74.5 | 9.0 | 16.5 | Arabinose (76.5%) |
| Fraction F2 | 68.9 | 10.3 | 23.5 | Arabinose |
Gel Permeation Chromatography (GPC): Also known as size exclusion chromatography (SEC), GPC is often used as a final polishing step to obtain a polysaccharide fraction with a narrow molecular weight distribution mdpi.comresearchgate.net. The principle is the same as molecular sieving, where molecules are separated based on their hydrodynamic volume. Fractions obtained from ion-exchange chromatography are often further purified on a GPC column, such as Sephadex G-100 or Sephacryl S 100 HR, to ensure homogeneity mdpi.comnih.govresearchgate.net. This two-step purification procedure, involving anion-exchange followed by gel filtration chromatography, is a common and effective strategy for isolating pure sulfated polysaccharides from crude extracts researchgate.net.
Advanced Structural Characterization and Elucidation of Arabinan Sulfate
Monosaccharide Compositional Analysis
The initial step in characterizing arabinan (B1173331) sulfate (B86663) is to identify and quantify its constituent monosaccharides. This is achieved by hydrolyzing the polysaccharide to break the glycosidic bonds, followed by chromatographic separation and detection of the resulting monomers.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of monosaccharides due to its sensitivity and accuracy. spkx.net.cn For effective analysis, monosaccharides, which lack a strong chromophore, must be derivatized with a UV-active label. A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). spkx.net.cnnih.govmdpi.com The PMP derivatives of the monosaccharides can be separated on a C18 reversed-phase column and detected by UV spectrophotometry. spkx.net.cnnih.gov
This technique has been successfully applied to determine the monosaccharide composition of various complex polysaccharides. spkx.net.cnnih.gov For instance, analysis of sulfated polysaccharides from the green alga Cladophora glomerata revealed that arabinose was the predominant monosaccharide, alongside galactose, xylose, glucose, and rhamnose. tandfonline.comtandfonline.com The precise molar ratios of these sugars can be calculated by comparing the peak areas of the sample components to those of known standards.
Table 1: Monosaccharide Composition of Crude Sulfated Polysaccharide (SP) and its Fractions (F1, F2) from Cladophora glomerata
This interactive table summarizes the relative molar percentages of constituent monosaccharides as determined by chromatographic analysis.
| Monosaccharide | Crude SP (%) | Fraction F1 (%) | Fraction F2 (%) |
|---|---|---|---|
| Arabinose | 54.4 | 76.5 | 41.8 |
| Galactose | 19.2 | 17.5 | 39.0 |
| Xylose | 13.4 | 5.0 | 6.8 |
| Glucose | 10.6 | 0.8 | 9.6 |
| Rhamnose | 2.4 | 0.2 | 2.8 |
Data sourced from a study on sulfated arabinans. tandfonline.comtandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for monosaccharide analysis. nih.gov To make the monosaccharides volatile for GC analysis, they are typically converted into alditol acetates. This derivatization involves the reduction of the monosaccharides to their corresponding alditols, followed by acetylation of the hydroxyl groups. scielo.br
The resulting alditol acetate derivatives are then separated by gas chromatography based on their boiling points and polarity. The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum for each derivative that allows for unambiguous identification and quantification. scielo.brresearchgate.net This method is highly effective for separating and identifying neutral and acidic monosaccharides simultaneously. nih.gov
Glycosidic Linkage Analysis and Branching Pattern Determination
Determining how the monosaccharide units are linked together is crucial for reconstructing the polysaccharide's architecture. This includes identifying the main chain linkages and the points of branching.
Methylation analysis is the cornerstone technique for determining glycosidic linkages. scielo.brnih.gov The procedure involves several key steps:
Permethylation: All free hydroxyl groups in the polysaccharide are methylated, typically using a reagent like methyl iodide (CH₃I) in the presence of a strong base such as sodium hydroxide in dimethyl sulfoxide (DMSO). tandfonline.comtandfonline.com
Hydrolysis: The fully methylated polysaccharide is hydrolyzed (e.g., with trifluoroacetic acid) to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. tandfonline.comtandfonline.com
Reduction and Acetylation: The partially methylated monosaccharides are then reduced (often with sodium borodeuteride, NaBD₄, to introduce a deuterium label at C-1) and acetylated to form partially methylated alditol acetates (PMAAs). tandfonline.comtandfonline.comscielo.br
The resulting volatile PMAAs are analyzed by GC-MS. nih.govmdpi.com The positions of the original glycosidic linkages and ring structures are indicated by the hydroxyl groups that were not methylated and are now acetylated. The mass spectrum of each PMAA provides a characteristic fragmentation pattern that confirms the identity of the methylated sugar derivative and thus the linkage position. scielo.br For example, in the analysis of a sulfated arabinan fraction from C. glomerata, this method identified various linkages, including terminally linked, 1,4-linked, and 1,3,5-linked arabinose residues, indicating a branched structure.
Table 2: Glycosidic Linkage Composition of a Sulfated Arabinan Fraction (F1) and its Desulfated Form (DSF1)
This interactive table displays the types and relative abundances of glycosidic linkages identified through methylation analysis.
| Linkage Type (Partially Methylated Alditol Acetate) | F1 (Molar Ratio) | DSF1 (Molar Ratio) | Inferred Linkage |
|---|---|---|---|
| 2,3,5-Me₃-Ara | 1.0 | 1.0 | Terminal Arabinofuranose |
| 2,3-Me₂-Ara | 2.5 | 4.6 | →5)-Arabinofuranose-(1→ |
| 2-Me-Ara | 1.3 | 0.5 | →3,5)-Arabinofuranose-(1→ |
| 2,3,4,6-Me₄-Gal | 0.3 | 0.3 | Terminal Galactopyranose |
| 2,4,6-Me₃-Gal | 0.8 | 0.8 | →3)-Galactopyranose-(1→ |
| 2,3-Me₂-Xyl | 0.2 | 0.2 | →4)-Xylopyranose-(1→ |
Data derived from GC-MS analysis of PMAAs from a sulfated arabinan. tandfonline.comtandfonline.com
Periodate oxidation is a chemical method used to cleave the bonds between adjacent carbon atoms that have free hydroxyl groups (vicinal diols). Polysaccharides are treated with sodium periodate (NaIO₄), which oxidizes these groups. researchgate.net Monosaccharide residues that are resistant to periodate oxidation (e.g., those linked at C3 in a pyranose ring or involved in branching) remain intact.
The resulting oxidized polymer can be further analyzed through Smith degradation. This involves reducing the newly formed aldehyde groups with sodium borohydride (NaBH₄) to polyalcohols, followed by mild acid hydrolysis. This second hydrolysis step cleaves the acyclic acetal linkages formed during oxidation but leaves the original glycosidic bonds of the periodate-resistant residues intact. Analysis of the resulting fragments provides valuable information about the sequence and linkage of residues in the polysaccharide backbone.
Elucidation of Sulfation Patterns and Positions
A powerful strategy involves a comparative analysis using the techniques described above. The glycosidic linkage analysis of the native sulfated polysaccharide is compared with that of its chemically desulfated counterpart. tandfonline.com For example, a polysaccharide can be desulfated using a pyridine-based method. tandfonline.com Subsequent methylation analysis of the desulfated polymer will reveal new free hydroxyl groups at positions that were previously occupied by sulfate esters.
By comparing the PMAA profiles of the native and desulfated polysaccharides, the sulfation sites can be inferred. For instance, an increase in the proportion of →5)-Arabinofuranose-(1→ linkages and a decrease in →3,5)-Arabinofuranose-(1→ branching points after desulfation (as seen in Table 2) would suggest that sulfate groups were primarily located at the C-3 position of the 1,5-linked arabinofuranose residues. This comparative approach provides critical insights into the sulfation pattern of the complex arabinan sulfate structure.
Spectroscopic Methods for Sulfate Group Identification (e.g., FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule, making it highly suitable for confirming the sulfation of arabinans. The introduction of sulfate groups into the arabinan structure results in the appearance of characteristic absorption bands in the FTIR spectrum.
Key absorption bands indicative of sulfation in this compound include:
Asymmetric S=O stretching vibration: A strong absorption band is typically observed in the region of 1220–1270 cm⁻¹. nih.gov
Symmetric S=O stretching vibration: Another characteristic band appears around 1160 cm⁻¹ and 1440 cm⁻¹. researchgate.net
C-O-S stretching vibration: Bands in the region of 800-850 cm⁻¹ can also be attributed to the C-O-S vibration of the sulfate ester.
The presence and intensity of these bands provide direct evidence of the successful incorporation of sulfate groups onto the arabinan backbone. researchgate.netresearchgate.net The FTIR spectra of sulfated arabinogalactan (B145846), a related polysaccharide, clearly show the appearance of these characteristic peaks when compared to the spectrum of the initial, unsulfated form. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| Asymmetric S=O stretching | 1220–1270 | nih.gov |
| Symmetric S=O stretching | ~1160 and ~1440 | researchgate.net |
| C-O-S stretching | 800-850 |
NMR Spectroscopy for Sulfation Site Assignment (e.g., 1D/2D NMR, HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location of sulfate groups on the arabinan monosaccharide residues. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain detailed structural insights.
Upon sulfation, the chemical shifts of the carbon and proton atoms near the substitution site are altered. Specifically, the carbon atom directly attached to the sulfate group (the substitution site) experiences a downfield shift in its ¹³C NMR spectrum due to the deshielding effect of the electronegative sulfate group. tandfonline.com Conversely, the signals of adjacent carbons may shift slightly upfield. tandfonline.com
2D NMR experiments are crucial for unambiguous assignment of these signals:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons, allowing for the assignment of ¹H and ¹³C signals for each sugar residue. tandfonline.comnih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds), which is instrumental in confirming the connectivity between sugar residues and the location of substituents.
For instance, in a study of a sulfated arabinan from the green seaweed Codium isthmocladum, methylation analysis combined with NMR spectroscopy indicated that the backbone consisted of →4)-β-L-Arap(1→ residues with sulfate modifications at the O-2 and/or O-3 positions. researchgate.net Similarly, research on sulfated arabinans from Cladophora glomerata Kützing revealed that sulfates were mainly located at the O-2 position of the α-(1→4)-L-arabinopyranoside backbone. researchgate.nettandfonline.com
Molecular Architecture and Conformational Studies
Understanding the three-dimensional structure and size of this compound is crucial for correlating its structure with its biological function.
High-Performance Size Exclusion Chromatography (HPSEC) with Multi-Angle Light Scattering (MALLS) for Molecular Weight
High-Performance Size Exclusion Chromatography (HPSEC) coupled with a Multi-Angle Light Scattering (MALLS) detector is the gold standard for determining the absolute molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of polysaccharides like this compound. researchgate.netbenthamscience.com
HPSEC separates molecules based on their hydrodynamic volume in solution. The eluting molecules then pass through the MALLS detector, which measures the intensity of light scattered by the molecules at multiple angles. This allows for the direct calculation of the absolute molecular weight without the need for column calibration with standards of a different chemical nature, which can often lead to inaccurate estimations. nih.gov A refractive index (RI) detector is used in conjunction with MALLS to determine the concentration of the polysaccharide at each elution volume.
Studies on sulfated polysaccharides from Cladophora glomerata Kützing using SEC have shown molecular weight ranges from 358 to 1,501 × 10³ g/mol . researchgate.nettandfonline.com
Advanced NMR (e.g., TOCSY, DQF-COSY, NOESY, ROESY) for Conformational Analysis
Advanced NMR techniques provide detailed information about the spatial arrangement of atoms and the conformation of the polysaccharide chain in solution.
Total Correlation Spectroscopy (TOCSY) and Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY): These experiments are used to establish through-bond proton-proton connectivities within each sugar residue, aiding in the assignment of all proton signals.
Immunochemical Approaches to Arabinan Structure Analysis
Immunochemical methods, utilizing highly specific monoclonal antibodies, offer a powerful means to probe the structure and distribution of arabinan domains within complex biological matrices.
Development and Application of Monoclonal Antibodies (e.g., LM6, LM13, LM16, LM17)
A panel of rat monoclonal antibodies has been developed that recognize specific glycan epitopes within pectic polysaccharides, including arabinans. These antibodies are invaluable tools for in situ localization and structural analysis.
LM6: This antibody is highly specific for linear chains of (1→5)-α-L-arabinan. nih.gov It was generated using a neoglycoprotein consisting of a heptasaccharide of (1→5)-α-L-linked arabinosyl residues coupled to bovine serum albumin. nih.gov Hapten inhibition studies have shown that LM6 recognizes a linear pentasaccharide in (1,5)-α-L-arabinans. megazyme.com It has been used to localize arabinan epitopes in various plant tissues. nih.gov
LM13: This antibody recognizes a specific arabinan epitope.
LM16: This antibody is directed against unbranched (1→4)-β-D-galactan.
LM17: This antibody has specificity for arabinogalactan proteins (AGPs).
The application of these antibodies, particularly LM6, in techniques like immunodot binding assays and competitive inhibition ELISAs, allows for the sensitive detection and quantification of specific arabinan structures. nih.govmegazyme.com For example, LM6 can detect as little as 100 ng of debranched sugar beet arabinan. nih.gov These immunochemical tools complement the data obtained from spectroscopic and chromatographic methods, providing a more complete picture of the this compound structure.
| Antibody | Specificity | Reference |
|---|---|---|
| LM6 | Linear (1→5)-α-L-arabinan | nih.govmegazyme.com |
| LM13 | Arabinan epitope | |
| LM16 | Unbranched (1→4)-β-D-galactan | |
| LM17 | Arabinogalactan proteins (AGPs) |
Competitive-Inhibition ELISAs for Epitope Characterization
Competitive-inhibition ELISA is a powerful immunoassay used to determine the specific binding characteristics of a monoclonal antibody to its epitope—the specific part of an antigen that the antibody recognizes. In the context of polysaccharides like this compound, this technique would be invaluable for fine-mapping the structural motifs recognized by specific antibodies.
The assay typically involves immobilizing the this compound antigen onto the wells of a microtiter plate. A specific monoclonal antibody is then added to the wells along with a competing soluble molecule (the inhibitor). This inhibitor can be the this compound itself, or various oligosaccharide fragments derived from it. The soluble inhibitor competes with the immobilized antigen for the binding sites on the antibody. The amount of antibody that binds to the immobilized antigen is then detected, usually via a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal.
A high concentration of a potent inhibitor will result in less antibody binding to the plate and a weaker signal. By testing a range of different oligosaccharides as inhibitors, researchers can deduce the precise structural features, such as chain length, branching patterns, and the position of sulfate groups, that are critical for antibody binding.
Hypothetical Research Findings:
Were such studies conducted on this compound, one could generate data to understand how sulfation patterns influence antibody recognition. For instance, a monoclonal antibody might show a high affinity for a specific sulfated arabinan structure but not bind to its non-sulfated arabinan counterpart. Competitive-inhibition ELISAs would quantify this specificity. The results would typically be presented as IC50 values, which represent the concentration of inhibitor required to reduce antibody binding by 50%. Lower IC50 values indicate a higher binding affinity of the antibody for that specific inhibitor.
Table 1: Illustrative Data for Competitive-Inhibition ELISA of a Hypothetical Anti-Arabinan Sulfate Monoclonal Antibody (MAb-AS1) This table is for illustrative purposes only, as specific data for this compound is not available in the literature.
| Inhibitor (Oligosaccharide) | Structure | IC50 (µg/mL) |
|---|---|---|
| Arabinotriose | Linear (1→5)-α-L-Arabinotriose | >1000 |
| Sulfated Arabinotriose | Linear (1→5)-α-L-Arabinotriose with sulfate at C-2 | 15.5 |
| Arabinopentaose | Linear (1→5)-α-L-Arabinopentaose | >1000 |
| Sulfated Arabinopentaose | Linear (1→5)-α-L-Arabinopentaose with sulfate at C-2 | 2.1 |
| Desulfated Algal Arabinan | Polysaccharide | 520 |
Immunofluorescence Microscopy for In Situ Localization
Immunofluorescence microscopy is a technique used to visualize the location of a specific molecule within a cell or tissue. It relies on the use of antibodies that are chemically linked to a fluorescent dye. When these fluorescently-labeled antibodies bind to their target antigen, their location can be visualized using a fluorescence microscope.
For this compound, this technique would allow researchers to determine its precise location within the cellular architecture of its source organism, such as in the cell walls or extracellular matrix of marine algae. Tissue samples would be prepared and incubated with a primary monoclonal antibody specific to an this compound epitope. A secondary antibody, which recognizes the primary antibody and is conjugated to a fluorophore, is then applied. The resulting fluorescence reveals the distribution of the this compound.
This method provides critical contextual information about the biological role of the polysaccharide. For example, its localization in specific cell wall layers could suggest a role in structural integrity, while its presence in the extracellular matrix might indicate a function in cell-to-cell signaling or adhesion.
Hypothetical Research Findings:
If immunofluorescence microscopy were applied to study this compound in Cladophora glomerata, it might reveal distinct localization patterns. For example, the polysaccharide might be concentrated in the outer cell wall layers, suggesting a role in interacting with the marine environment. The technique could also be used to observe changes in this compound distribution during different stages of the alga's life cycle or in response to environmental stress.
Table 2: Illustrative Data for In Situ Localization of this compound in Cladophora glomerata via Immunofluorescence This table is for illustrative purposes only, as specific data for this compound is not available in the literature.
| Algal Tissue/Cellular Region | Antibody Used | Fluorescence Intensity | Inferred Localization |
|---|---|---|---|
| Filament Apical Cells | MAb-AS1 | +++ (Strong) | Outer cell wall, concentrated at growing tips |
| Filament Basal Cells | MAb-AS1 | + (Weak) | Diffuse in cell wall |
| Holdfast | MAb-AS1 | ++ (Moderate) | Extracellular matrix |
Biosynthesis, Enzymatic Processing, and Genetic Regulation of Arabinan Containing Polysaccharides
Enzymatic Pathways in Arabinan (B1173331) Biosynthesis
The synthesis of arabinans involves the sequential addition of arabinofuranose (Araf) residues by specialized enzymes. nih.gov In mycobacteria, the arabinan components of both AG and LAM are composed of D-Araf. oup.comoup.com The biosynthetic pathways rely on a specific lipid-linked sugar donor and a variety of arabinosyltransferases to create the characteristic α-(1→3), α-(1→5), and β-(1→2) linkages that form the branched arabinan structure. oup.comnih.gov
The polymerization of arabinose into the arabinan backbone is catalyzed by a class of enzymes known as arabinosyltransferases (AraTs), which are a type of glycosyltransferase (GT). oup.comwikipedia.org In mycobacteria, several key arabinosyltransferases have been identified. The Emb proteins (EmbA, EmbB, and EmbC) were the first glycosyltransferases shown to be involved in arabinan biosynthesis. oup.comoup.com These are large, multi-spanning transmembrane proteins that catalyze the transfer of arabinose units. nih.gov
Another crucial enzyme is AftA, which is responsible for "priming" the galactan domain for the subsequent addition of arabinan chains. nih.govresearchgate.net Following the action of AftA, other transferases, including the Emb proteins and AftB, which attaches terminal β-(1→2) linked Araf residues, continue the elongation and branching of the arabinan polymer. nih.gov The complexity of the arabinan structure, with its various linkages, implies that several distinct arabinosyltransferases are required for its complete synthesis. oup.comoup.com
In plants, the biosynthesis of pectic arabinan also involves arabinosyltransferases. For example, ARABINAN DEFICIENT 1 (ARAD1), a member of the GT47 family in Arabidopsis, has been identified as a putative arabinan α-1,5-arabinosyltransferase involved in the synthesis of rhamnogalacturonan I (RG I) side chains. nih.govnih.gov
The genes encoding arabinosyltransferases are critical for the proper assembly of arabinan. In Mycobacterium smegmatis and M. tuberculosis, the emb genes (embC, embA, and embB) are organized in an operon. nih.govresearchgate.netpjmhsonline.com These genes have distinct but essential roles in arabinan biosynthesis.
embA and embB : These genes are primarily involved in the synthesis of the arabinogalactan (B145846) (AG) component of the cell wall. nih.gov Inactivation of either embA or embB in M. smegmatis leads to a significant reduction in the arabinose content of AG and alters the crucial terminal hexaarabinofuranoside motif. nih.govresearchgate.net This terminal motif is essential for the attachment of mycolic acids, which are vital for the integrity of the mycobacterial cell wall. nih.govnih.gov The EmbA and EmbB proteins are believed to function together, possibly as a heterodimer. nih.gov
embC : The embC gene product is specifically involved in the biosynthesis of the arabinan portion of lipoarabinomannan (LAM). nih.gov
The EmbB protein is particularly significant as it is the target of ethambutol (B1671381), a first-line antituberculosis drug. nih.govpjmhsonline.compnas.org Inhibition of EmbB disrupts the polymerization of arabinan, leading to a compromised cell wall and ultimately bacterial cell death. pjmhsonline.com Mutations in the embB gene are associated with ethambutol resistance in M. tuberculosis. nih.gov
| Gene | Organism | Encoded Protein | Function in Arabinan Biosynthesis |
| embA | Mycobacterium sp. | EmbA (Arabinosyltransferase) | Involved in the synthesis of the terminal hexaarabinofuranoside motif of arabinogalactan (AG). nih.govnih.gov |
| embB | Mycobacterium sp. | EmbB (Arabinosyltransferase) | Involved in the synthesis of the terminal hexaarabinofuranoside motif of AG; target of the drug ethambutol. nih.govpjmhsonline.com |
| embC | Mycobacterium sp. | EmbC (Arabinosyltransferase) | Involved in the biosynthesis of the arabinan portion of lipoarabinomannan (LAM). nih.gov |
| aftA | Mycobacterium sp. | AftA (Arabinosyltransferase) | Primes the galactan chain for arabinan synthesis by transferring the first arabinofuranosyl residue. nih.govresearchgate.net |
| ARAD1 | Arabidopsis thaliana | ARAD1 (Arabinosyltransferase) | Putative α-1,5-arabinosyltransferase involved in synthesizing pectic arabinan side chains. nih.gov |
Intermediates and Donor Substrates in Biosynthetic Processes
The synthesis of arabinan polymers does not utilize a simple nucleotide sugar donor like UDP-arabinose directly for polymerization in all organisms. In mycobacteria, the sole donor of the D-Araf residues required for both AG and LAM synthesis is a lipid-linked intermediate called decaprenyl-monophosphoryl-D-arabinose (DPA) . oup.comnih.govresearchgate.net This molecule is synthesized from phosphoribosyl pyrophosphate (PRPP) and decaprenyl phosphate. The arabinose is in its furanose ring configuration within DPA. oup.comoup.com The use of this polyprenyl-phosphate-linked sugar is a characteristic feature of cell wall biosynthesis in Actinomycetales, reflecting the highly lipophilic environment of the mycobacterial cell envelope. nih.gov
In plants, the direct donor for arabinosyltransferases is thought to be UDP-L-arabinose, which exists primarily in the pyranose configuration. nih.govnih.gov However, arabinans in plant cell walls are composed of arabinofuranose. This suggests the existence of a mutase that converts UDP-L-arabinopyranose to UDP-L-arabinofuranose prior to incorporation, or that the arabinosyltransferase itself facilitates this conversion, though a UDP-L-arabinofuranose donor has not been identified in plants. nih.gov
Mechanisms of Enzymatic Degradation of Arabinan-Containing Polysaccharides
The breakdown of complex arabinan-containing polysaccharides is accomplished by a suite of enzymes known as arabinanases and arabinofuranosidases. These enzymes are typically glycoside hydrolases (GHs) that target specific linkages within the polysaccharide structure.
Endo-1,5-α-L-arabinanases (EC 3.2.1.99) are enzymes that hydrolyze the α-1,5-arabinofuranosidic linkages that form the linear backbone of arabinans. megazyme.comearticle.netnih.gov This endo-acting cleavage breaks the polymer into smaller arabino-oligosaccharides (AOS). nih.gov
GH43 Endo-arabinanases : The majority of known endo-arabinanases belong to the GH43 family. nih.gov These enzymes typically possess a five-bladed β-propeller fold. nih.govresearchgate.net They are generally specific for the linear α-1,5 backbone of arabinan and show little to no activity on the α-1,2 or α-1,3 side branches. mdpi.com Some GH43 enzymes, however, can act as exo-1,5-α-L-arabinofuranosidases, cleaving terminal arabinose units from the non-reducing end of the linear chain. mdpi.com
GH51 Endo-arabinanases : While GH51 is more commonly associated with α-L-arabinofuranosidases that remove side chains, some members can exhibit endo-arabinanase activity. However, GH43 remains the primary family for endo-acting hydrolysis of the arabinan backbone.
α-L-Arabinofuranosidases (Abfs) (EC 3.2.1.55) are exo-acting enzymes that cleave terminal, non-reducing α-L-arabinofuranosyl residues from arabinan, arabinoxylans, and other arabinose-containing polysaccharides. embopress.orgsemanticscholar.org They are crucial for removing the side-chain branches, which allows other enzymes like endo-arabinanases to access the main polymer backbone.
GH51 α-L-Arabinofuranosidases : Enzymes in this family are retaining glycosidases, meaning they hydrolyze the glycosidic bond with a net retention of the anomeric configuration. cazypedia.orgcore.ac.uk They follow a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. embopress.org GH51 enzymes typically have a catalytic (β/α)8-barrel domain. embopress.orgcore.ac.uk They exhibit broad specificity, capable of cleaving α-1,2, α-1,3, and α-1,5 linkages, allowing them to act on branched arabinans and arabinoxylans. mdpi.comnih.govjmb.or.kr
GH62 α-L-Arabinofuranosidases : These enzymes are highly specific for arabinoxylans and show little to no activity on arabinan. mdpi.comnih.gov They remove arabinofuranosyl units attached to a xylan (B1165943) backbone. researchgate.net GH62 enzymes have a five-bladed β-propeller fold and operate via an inverting mechanism, where the anomeric configuration is inverted during hydrolysis. nih.govresearchgate.net Their substrate specificity is dictated by a binding cleft that accommodates the xylose units of the main chain. nih.gov
GH127 α-L-Arabinofuranosidases : This is a more recently characterized family. The β-L-arabinofuranosidase from Bifidobacterium longum (HypBA1) is a retaining enzyme that utilizes a Cys/Glu catalytic pair. researchgate.net Its structure includes an (α/α)6-barrel fold for the catalytic domain. The active site is a restricted cleft, suggesting it preferentially acts on shorter arabino-oligosaccharides. researchgate.net
| Enzyme Class | GH Family | Typical Action | Cleavage Mechanism | Primary Substrates |
| Endo-arabinanase | GH43 | Endo-hydrolysis | Inverting | α-1,5-linked arabinan backbone. nih.govmdpi.com |
| α-L-Arabinofuranosidase | GH51 | Exo-hydrolysis | Retaining | α-1,2, α-1,3, and α-1,5 arabinofuranosyl linkages in arabinan and arabinoxylan. mdpi.comcazypedia.orgjmb.or.kr |
| α-L-Arabinofuranosidase | GH62 | Exo-hydrolysis | Inverting | Arabinofuranosyl side chains of arabinoxylan. nih.govresearchgate.net |
| β-L-Arabinofuranosidase | GH127 | Exo-hydrolysis | Retaining | Arabino-oligosaccharides. researchgate.net |
Synergistic Action of Glycoside Hydrolases in Polysaccharide Depolymerization
The complete enzymatic degradation of the complex, branched structure of arabinan-containing polysaccharides requires the coordinated and synergistic action of multiple glycoside hydrolases. nih.govsemanticscholar.orgkoreascience.kr These enzymes, primarily endo-arabinanases and exo-arabinofuranosidases, possess distinct modes of action that, when combined, lead to a more efficient and complete breakdown of the polysaccharide into its constituent L-arabinose monomers than any single enzyme could achieve alone. nih.govkoreascience.krjmb.or.kr
Endo-arabinanases (EC 3.2.1.99) act by cleaving the α-1,5-L-arabinofuranosyl linkages within the main backbone of the arabinan polymer. koreascience.krnih.gov This "endo-" action breaks the long chain into smaller arabino-oligosaccharides (AOS). nih.govsemanticscholar.orgjmb.or.kr However, the presence of α-1,2- and α-1,3-linked arabinofuranosyl side chains can hinder the accessibility of the main chain to these enzymes. nih.govnih.govnih.gov Research has shown that the action of an endo-arabinanase alone on a highly branched substrate like sugar beet arabinan can be extremely limited. nih.govsemanticscholar.orgjmb.or.kr
This is where the synergistic role of exo-acting α-L-arabinofuranosidases (ABFs; EC 3.2.1.55) becomes critical. nih.govnih.gov These enzymes cleave terminal arabinofuranosyl residues from the non-reducing ends of the main chain and, crucially, from the side chains. koreascience.krnih.gov By removing these branches, ABFs expose the α-1,5-linked backbone, making it accessible to the endo-arabinanases. nih.govsemanticscholar.orgjmb.or.kr This "debranching" activity is a prerequisite for extensive depolymerization. nih.govkoreascience.kr
A study investigating the synergistic degradation of sugar beet arabinan using a recombinant α-L-arabinofuranosidase (GAFase) and an endo-1,5-α-L-arabinanase (BlABNase) demonstrated this principle effectively. nih.govsemanticscholar.orgjmb.or.kr When used individually, GAFase hydrolyzed 35.9% of the L-arabinose residues, while the endo-acting BlABNase released only a mere 0.5% due to the highly branched nature of the substrate. nih.govsemanticscholar.orgjmb.or.kr However, when the two enzymes were used simultaneously, they liberated approximately 91.2% of the L-arabinose. nih.govsemanticscholar.orgjmb.or.kr This yield was significantly higher than a stepwise treatment where the endo-enzyme was followed by the exo-enzyme (75.5%), highlighting that the concurrent removal of side chains and cleavage of the backbone is the most effective strategy. nih.govjmb.or.kr
The proposed model for this synergy involves an initial attack by the exo-acting ABFs, which remove terminal branches. This generates a "debranched" arabinan that can be efficiently hydrolyzed into smaller oligosaccharides by the endo-arabinanases. Subsequently, both enzymes work in concert to break down these oligosaccharides into L-arabinose. nih.govsemanticscholar.orgjmb.or.kr
| Enzyme Treatment | Substrate | L-Arabinose Liberation (%) | Reference |
| GAFase (exo-acting) | Sugar Beet Arabinan | 35.9% | nih.gov, semanticscholar.org, jmb.or.kr |
| BlABNase (endo-acting) | Sugar Beet Arabinan | 0.5% | nih.gov, semanticscholar.org, jmb.or.kr |
| Stepwise (BlABNase then GAFase) | Sugar Beet Arabinan | 75.5% | nih.gov, jmb.or.kr |
| Simultaneous (GAFase + BlABNase) | Sugar Beet Arabinan | 91.2% | nih.gov, semanticscholar.org, jmb.or.kr |
Cell Wall Remodeling and Arabinan Dynamics in Plant Systems
Influence of Enzymatic Activity on Arabinan Fine Structure and Cell Wall Properties
The fine structure of arabinan side chains within the pectic matrix is not static but is dynamically modified by the plant's own glycoside hydrolases during growth and development. This enzymatic remodeling is crucial for altering the physical properties of the cell wall. researchgate.net The targeted use of different arabinan-modifying enzymes in research has demonstrated that specific structural elements of arabinan are directly linked to functional properties of the cell wall. researchgate.netacs.org
Mutations affecting arabinan structure, such as the arabinan-deficient-1 (arad1) mutation in Arabidopsis, lead to altered cell wall properties and a reduced response to mechanical stress. nih.gov This indicates that the enzymatic maintenance of arabinan's fine structure is essential for the normal biomechanics of plant organs. Furthermore, research on sugar beet pectins has shown that both the proportion and the chain length of arabinans positively influence their emulsifying properties, a function tied to their molecular structure. researchgate.netacs.org By using enzymes to selectively cleave the galacturonan backbone or modify the arabinan side chains, it was confirmed that the arabinan component is a key determinant of functionality. researchgate.net
Arabinan's Contribution to Cell Wall Flexibility and Porosity
Arabinan side chains of rhamnogalacturonan I (RG-I) play a fundamental role in maintaining the flexibility and porosity of the plant cell wall. researchgate.netnih.govresearchgate.net They are thought to function as plasticizers, preventing the formation of rigid, inflexible structures that can arise from the association of other pectic polysaccharides, particularly homogalacturonan (HG). pnas.orgoup.comnih.gov
A proposed model suggests that the bulky and highly hydrated arabinan chains provide steric hindrance, keeping adjacent HG domains from aligning and forming calcium-mediated "egg-box" junctions, which create a much stiffer gel-like matrix. nih.govpnas.orgyoutube.com The enzymatic removal of these arabinan side chains leads to a loss of cell wall flexibility. pnas.orgnih.govwhiterose.ac.uk This has been dramatically demonstrated in stomatal guard cells, which must undergo large and reversible deformations. pnas.orgnih.gov Treatment of guard cells with arabinanase "locks" the stomata in either an open or closed position, preventing the movement necessary for gas exchange regulation. pnas.orgnih.govwhiterose.ac.uk This effect can be reversed by subsequently treating the cell walls with enzymes that degrade the HG backbone, supporting the model that arabinans maintain flexibility by modulating HG-HG interactions. pnas.orgnih.gov
Mechanistic Research on the Biological and Biochemical Activities of Arabinan Sulfate
Investigations into Immunomodulatory Mechanisms
The immunomodulatory properties of arabinan (B1173331) sulfate (B86663) are a key area of research, with studies exploring its influence on various immune cells and their functions.
Modulation of Macrophage Activation and Effector Functions
Arabinan sulfate has been shown to influence macrophage activation, a critical process in the innate immune response. Macrophages, in their resting state (M0), can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes. While direct studies on this compound's effect on macrophage polarization are limited, research on sulfated polysaccharides from marine algae suggests a potential to modulate macrophage effector functions. For instance, some sulfated polysaccharides have been observed to stimulate macrophage phagocytic activity and the production of nitric oxide (NO), a key signaling and cytotoxic molecule in M1 macrophages. The precise impact of this compound on the M1/M2 polarization balance and the subsequent changes in effector functions, such as phagocytosis, antigen presentation, and cytotoxicity, remain an active area of investigation.
Role in Cytokine and Chemokine Secretion Pathways
A crucial aspect of the immunomodulatory activity of this compound lies in its ability to modulate the secretion of cytokines and chemokines. These signaling molecules are pivotal in orchestrating immune responses. Research on sulfated polysaccharides from green seaweed has indicated that they can induce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the anti-inflammatory cytokine Interleukin-10 (IL-10). The induction of these cytokines suggests that this compound may play a role in both initiating and regulating inflammatory responses. The specific signaling pathways that lead to the secretion of these molecules upon stimulation with this compound are under investigation, with a focus on understanding how it triggers the transcriptional and translational machinery within immune cells.
| Cytokine | Potential Effect of this compound | Implication in Immune Response |
| TNF-α | Induction of secretion | Pro-inflammatory, key in acute phase response |
| IL-6 | Induction of secretion | Pro-inflammatory and immunoregulatory |
| IL-10 | Induction of secretion | Anti-inflammatory, regulation of immune response |
Cellular Signaling Pathway Interrogation (e.g., NF-κB, STAT pathway interactions)
The immunomodulatory effects of this compound are mediated through the activation of specific intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) pathways are central to regulating the expression of genes involved in inflammation and immunity. While direct evidence for this compound is still emerging, studies on other sulfated polysaccharides suggest that they can activate the NF-κB pathway in macrophages. This activation typically involves the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. The potential interaction of this compound with the STAT pathway, which is crucial for responses to various cytokines, is also an area of interest. Understanding how this compound engages with these key signaling cascades will provide a more precise picture of its immunomodulatory mechanism.
Receptor-Ligand Interactions with Immune Cells
The initiation of immunomodulatory signaling by this compound is dependent on its interaction with specific receptors on the surface of immune cells. Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs), are key candidates for recognizing microbial and endogenous molecules and initiating innate immune responses. It is hypothesized that this compound may act as a ligand for certain TLRs, such as TLR4, which is known to recognize lipopolysaccharide (LPS), or other carbohydrate-binding receptors (lectins). The binding of this compound to these receptors would trigger a conformational change, leading to the recruitment of adaptor proteins and the activation of downstream signaling pathways like NF-κB. The specific receptor(s) that bind this compound and the molecular details of this interaction are critical for a complete understanding of its biological activity.
Elucidation of Anticoagulant Mechanisms
In addition to its immunomodulatory properties, this compound has demonstrated notable anticoagulant activity, positioning it as a compound of interest for applications in thrombosis and hemostasis.
Inhibition of Coagulation Factors (e.g., Thrombin, Factor Xa)
The anticoagulant effect of this compound is primarily attributed to its ability to inhibit key coagulation factors. A highly sulfated (1→3)-β-L-arabinan isolated from the green seaweed Codium vermilara has been shown to possess potent anticoagulant properties. nih.govconicet.gov.ar The mechanism of action involves both direct and indirect inhibition of thrombin (Factor IIa), a central enzyme in the coagulation cascade that converts fibrinogen to fibrin. nih.govconicet.gov.ar
The indirect inhibition of thrombin is mediated by the potentiation of its natural inhibitors, antithrombin (AT) and heparin cofactor II (HCII). nih.govconicet.gov.ar this compound can bind to these serpins, inducing a conformational change that accelerates their inhibition of thrombin.
| Coagulation Factor | Mechanism of Inhibition by this compound |
| Thrombin (Factor IIa) | Direct inhibition and indirect inhibition via potentiation of antithrombin and heparin cofactor II nih.govconicet.gov.ar |
| Factor Xa | Potentiation of inhibition by antithrombin III |
| Factors XII, XI, IX, VIII | Inhibition (observed with related sulfated arabinogalactans) |
Involvement of Antithrombin III (ATIII) and Heparin Cofactor II (HCII) Mediated Pathways
This compound exerts its anticoagulant effects through both direct and indirect inhibition of thrombin. The indirect pathway involves the potentiation of two key plasma serine protease inhibitors: antithrombin III (ATIII) and heparin cofactor II (HCII) researchgate.netnih.gov.
A highly sulfated 3-linked β-arabinan, designated Ab1, isolated from the green seaweed Codium vermilara, has been shown to prolong activated partial thromboplastin time (APTT) and thrombin time (TT) in a concentration-dependent manner nih.govtandfonline.com. Its anticoagulant activity is mediated, in part, by enhancing the inhibitory effects of both ATIII and HCII on thrombin researchgate.netnih.govtandfonline.com. When either ATIII or HCII is added to an assay containing this compound and thrombin, there is a significant additional decrease in residual thrombin activity, indicating that both cofactors play a role in the anticoagulant mechanism nih.gov.
The interaction of this compound with these cofactors accelerates the inactivation of thrombin, a critical enzyme in the coagulation cascade. This mechanism is analogous to that of other sulfated polysaccharides, such as heparin and dermatan sulfate, which also rely on ATIII and HCII, respectively, for their primary anticoagulant functions tandfonline.com. The ability of this compound to utilize both pathways suggests a broader mechanism of action compared to polysaccharides that are specific to a single cofactor.
Structure-Activity Relationships Governing Anticoagulant Potency
The anticoagulant potency of this compound is intricately linked to its specific structural features, primarily the degree and position of sulfation, as well as its molecular weight.
Degree of Sulfation: Research has consistently demonstrated a direct correlation between the sulfate content of arabinan and its anticoagulant activity. A highly sulfated arabinan (Ab1) from Codium vermilara exhibited significant anticoagulant effects, while less sulfated arabinans from the same source showed reduced or no activity researchgate.netnih.govtandfonline.com. This underscores the critical role of the negatively charged sulfate groups in the interaction with coagulation proteins.
Position of Sulfation: The specific location of the sulfate groups on the arabinose units is a key determinant of anticoagulant potency. Molecular dynamic simulations of a persulfated octasaccharide model of this compound have revealed that the sulfate groups on the C-2 position of the arabinose units interact more intensely with the thrombin structure researchgate.nettandfonline.commdpi.com. These interactions primarily occur with basic amino acid residues on the surface of the enzyme, with a significant portion of these contacts involving exosite 2 of thrombin researchgate.netnih.govtandfonline.com. A less sulfated arabinan with a higher proportion of monosulfated units on C-4 showed weaker activity, further supporting the importance of the sulfation pattern nih.gov.
Molecular Weight: While the degree and position of sulfation are paramount, the molecular weight of the this compound chain also influences its anticoagulant efficacy. However, the precise relationship and optimal molecular weight for maximum activity are still areas of active investigation.
| Arabinan Type | Description | Anticoagulant Activity | Primary Mechanism |
|---|---|---|---|
| Ab1 | Highly sulfated 3-linked β-arabinan | High | Direct and indirect (ATIII and HCII-mediated) thrombin inhibition |
| Ab2 | Less sulfated arabinan | Low to None | Weak interaction with thrombin |
| DAb1 | Desulfated arabinan | None | No significant interaction with thrombin |
Antimicrobial Activity Mechanisms
The antimicrobial mechanisms of this compound are not as well-defined as its anticoagulant properties. However, based on the behavior of other sulfated polysaccharides, potential mechanisms can be inferred, focusing on interactions with the bacterial cell envelope.
It is hypothesized that the polyanionic nature of this compound facilitates its interaction with the bacterial cell surface. For Gram-negative bacteria, the outer membrane, rich in lipopolysaccharides (LPS), presents the initial point of contact. While direct evidence for this compound is limited, other sulfated polysaccharides have been shown to disrupt the integrity of the bacterial cell membrane mdpi.com. This disruption can lead to increased permeability of the membrane, leakage of intracellular components, and ultimately, cell death. The specific interactions may involve the displacement of divalent cations that stabilize the LPS layer, thereby weakening the outer membrane structure.
The ability of this compound to modulate bacterial DNA binding and permeability is an area that requires further investigation. While some antimicrobial peptides and small molecules are known to exert their effects by binding to bacterial DNA and inhibiting replication or transcription, there is currently no direct evidence to suggest a similar mechanism for this compound. It is plausible that by increasing the permeability of the bacterial cell envelope, this compound could facilitate the entry of other antimicrobial agents, thereby acting synergistically. However, its direct interaction with bacterial DNA has not been demonstrated.
Antioxidant Mechanisms
The antioxidant properties of this compound are an emerging area of research, with the primary proposed mechanism being the scavenging of free radicals.
The antioxidant activity of sulfated polysaccharides is often attributed to their ability to donate a hydrogen or electron to neutralize reactive oxygen species (ROS). Studies on sulfated polysaccharides from various green algae have indicated that a higher sulfate content can correlate with more effective hydroxyl radical scavenging and stronger reducing power tandfonline.com. This suggests that the sulfate groups play a pivotal role in the antioxidant capacity of these molecules.
However, it is crucial to distinguish the intrinsic antioxidant activity of the this compound molecule from that of other co-extracted compounds. A study on an antioxidant-active fraction from wild blackthorn fruits, which contained an arabinan, found that the antioxidant effect was attributable to phenolic compounds linked to the arabinan side chains, and the phenolic-free arabinan itself did not possess this activity nih.gov. Therefore, while sulfated arabinans from sources like Cladophora glomerata are associated with antioxidant activity, further research is needed to confirm the direct free radical scavenging capabilities of purified this compound and to elucidate the precise mechanism by which the sulfate groups contribute to this activity.
| Biological Activity | Mechanism | Key Findings |
|---|---|---|
| Anticoagulant | Indirect thrombin inhibition via ATIII and HCII | Potentiates the activity of both cofactors. |
| Anticoagulant | Structure-Activity Relationship | Activity is dependent on high degree of sulfation, particularly at the C-2 position. |
| Antimicrobial | Interaction with bacterial cell envelope | Hypothesized to disrupt membrane integrity, but direct evidence for this compound is lacking. |
| Antimicrobial | Modulation of bacterial DNA binding | No direct evidence of interaction with bacterial DNA. |
| Antioxidant | Free radical scavenging | Sulfate groups are suggested to play a role, but intrinsic activity of pure this compound needs confirmation. |
Metal Chelating Properties
Arabinan sulfates, a class of sulfated polysaccharides, have demonstrated notable metal-chelating properties. This characteristic is attributed to the presence of functional groups such as hydroxyl, carboxyl, and sulfate groups within their structure, which can effectively bind to metal ions. researchgate.net The process of chelation involves the formation of a stable complex between the polysaccharide and the metal ion, which can reduce the reactivity of the metal. researchgate.net
The ability of sulfated polysaccharides to chelate metals is influenced by several factors, including the number and position of sulfate groups. Research on various sulfated polysaccharides has indicated that these compounds can chelate divalent metal ions such as Fe²⁺, Cu²⁺, and Zn²⁺. tandfonline.comnih.gov The mechanism of chelation often involves the interaction of the metal ion with both the sulfate and carboxylate groups of the polysaccharide. tandfonline.com For instance, studies on chondroitin sulfate have suggested that both the sulfate group of the galactosamine residue and the carboxylate group of the glucuronic acid residue participate in metal ion chelation. tandfonline.com This ability to sequester metal ions contributes to the antioxidant properties of these compounds by inhibiting metal-catalyzed oxidation reactions. tandfonline.com
| Polysaccharide Type | Metal Ion | Chelating Activity |
|---|---|---|
| Sulfated Polysaccharide (from Ulva lactuca) | Fe²⁺ | 72.7% at 100 µg/mL |
| Sulfated Polysaccharide (from Gracilaria gracilis) | Fe²⁺ | 62.8% at 100 µg/mL |
| Tannin Fraction (from Almonds) | Fe²⁺ | 90.1% at 2.5 mg |
| Tannin Fraction (from Walnuts) | Cu²⁺ | 25.0 µmol chelated by 0.5 mg |
Role in Host-Pathogen Interactions
Arabinan is a critical component of the complex cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net The mycobacterial cell wall is a unique and intricate structure composed of peptidoglycan, arabinogalactan (B145846), and mycolic acids, which collectively contribute to the bacterium's resilience and resistance to antibiotics. researchpublish.comnih.govmdpi.com Arabinogalactan serves as a linker, covalently attaching the peptidoglycan layer to the outer mycolic acid layer. researchpublish.com
This complex cell wall structure plays an active role in the pathogenesis of tuberculosis by enabling the bacterium to evade the host's immune system. One of the key immune evasion strategies of M. tuberculosis involves the inhibition of phagosome-lysosome fusion within macrophages, the very immune cells that are meant to destroy the bacteria. This allows the mycobacteria to survive and replicate within the macrophages.
Components of the mycobacterial cell wall, including arabinan-containing molecules like lipoarabinomannan (LAM), are recognized by host immune cells and can modulate the immune response. mdpi.comnih.gov However, M. tuberculosis has evolved mechanisms to evade immune recognition, such as the deacetylation of peptidoglycan. nih.gov The intricate interplay between the mycobacterial cell wall components and the host immune system is a central focus of tuberculosis research, with the goal of identifying new therapeutic targets to combat this persistent pathogen. nih.gov
| Mycobacterial Cell Wall Component | Function in Pathogenesis |
|---|---|
| Mycolic Acids | Forms a waxy, impermeable outer layer, contributing to antibiotic resistance. |
| Arabinogalactan | Links peptidoglycan to the mycolic acid layer, essential for cell wall integrity. researchpublish.com |
| Lipoarabinomannan (LAM) | Modulates host immune responses and is involved in immune evasion. mdpi.com |
| Peptidoglycan | Provides structural rigidity and is a target for host immune recognition. nih.govnih.gov |
Investigation of Enzyme Inhibition and Other Biochemical Interactions
Arabinan sulfates are among the sulfated polysaccharides that have been investigated for their potential to inhibit various enzymes, including glycosidases. bohrium.comnih.gov One area of significant interest is the inhibition of β-secretase 1 (BACE1), an enzyme that plays a crucial role in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. mdpi.comtaylorfrancis.com
Research has shown that sulfated polysaccharides can act as inhibitors of BACE1. nih.govglos.ac.uk For example, a chondroitin sulfate extract from Sardina pilchardus was found to inhibit BACE1 with a half-maximal inhibitory concentration (IC₅₀) of 4.8 μg/mL. nih.govglos.ac.uk The inhibitory activity of sulfated polysaccharides against enzymes like α-glucosidase has also been demonstrated, suggesting their potential as anti-diabetic agents. bohrium.comnih.govnih.gov The mechanism of inhibition can vary, with some sulfated polysaccharides acting as competitive inhibitors and others as uncompetitive or noncompetitive inhibitors. nih.govbohrium.com The degree of sulfation and the specific structure of the polysaccharide are often key determinants of their inhibitory potency. nih.gov
| Inhibitor | Target Enzyme | Inhibitory Activity (IC₅₀) |
|---|---|---|
| Chondroitin Sulfate Extract (Sardina pilchardus) | β-secretase 1 (BACE1) | 4.8 µg/mL |
| Sulfated Polysaccharide (from Grifola frondosa) | α-glucosidase | 3.353 µg/mL |
In vitro studies have demonstrated that arabinans and sulfated polysaccharides can interact with and modulate specific cellular signaling pathways. These interactions are thought to underlie some of their observed biological activities. For instance, certain dietary fibers, including arabinans, have been shown to have immunostimulatory effects that are dependent on the SYK tyrosine kinase signaling pathway. nih.gov
Furthermore, sulfated polysaccharides have been found to influence inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. researchgate.net Some polysaccharides have been shown to activate macrophages and natural killer cells through the NF-κB and MAPKs signaling pathways. nih.gov These findings suggest that arabinan sulfates may exert their biological effects, at least in part, by modulating key cellular signaling cascades involved in immunity and inflammation.
| Compound | Signaling Pathway | Observed Effect |
|---|---|---|
| Linear and Branched Arabinan | SYK Tyrosine Kinase Pathway | Immune stimulation nih.gov |
| Fucoidan (a sulfated polysaccharide) | NF-κB and MAPKs Pathways | Activation of macrophages and natural killer cells nih.gov |
| Sulfur Compounds | Canonical NF-κB Pathway | Inhibition of high glucose-induced inflammation researchgate.net |
Future Research Trajectories and Methodological Innovations in Arabinan Sulfate Studies
Development of Advanced Analytical and Spectroscopic Techniques
A fundamental challenge in arabinan (B1173331) sulfate (B86663) research lies in the comprehensive characterization of their complex and heterogeneous structures. While conventional methods like methylation analysis provide basic linkage information, they are often insufficient to capture the full structural nuance, such as the specific arrangement of side chain substituents. nih.gov Future progress will heavily rely on the development and application of more sophisticated analytical and spectroscopic techniques.
Advanced methodologies combining enzymatic digestion with high-resolution separation and spectroscopic analysis are becoming increasingly important. Profiling approaches that utilize specific enzymes, such as endo-arabinanase, to cleave the polysaccharide backbone into smaller oligosaccharide fragments are particularly promising. nih.gov These fragments can then be analyzed using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), which allows for detailed quantitative analysis of the constituent oligosaccharides. nih.gov
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy-based profiling offers a powerful tool for elucidating the fine structural elements of arabinans. nih.gov By analyzing the NMR spectra of enzymatically liberated fragments, researchers can identify and quantify rare structural motifs, providing a more complete picture of the native polysaccharide structure. nih.gov The integration of these advanced methods will be crucial for establishing definitive structure-activity relationships for arabinan sulfates.
Table 1: Advanced Analytical Techniques in Arabinan Polysaccharide Research
| Technique | Application | Insights Gained |
|---|---|---|
| Enzymatic Cleavage | Controlled depolymerization of arabinan sulfates. nih.gov | Generation of defined oligosaccharide fragments for further analysis. nih.gov |
| HPAEC-PAD | High-resolution separation and quantification of oligosaccharides. nih.gov | Detailed profiling of arabinan structural components. nih.gov |
| NMR Spectroscopy | Elucidation of fine structural details, including linkage and substitution patterns. nih.gov | Identification of rare structural elements and anomeric configurations. nih.gov |
| Methylation Analysis | Determination of glycosidic linkages. nih.gov | Provides foundational information on the polysaccharide backbone and branching. nih.gov |
Chemoenzymatic Synthesis of Defined Arabinan Sulfate Oligosaccharides
The structural heterogeneity of naturally occurring arabinan sulfates complicates the study of their specific biological functions. Access to structurally defined this compound oligosaccharides is essential for dissecting their interactions with biological macromolecules. Chemoenzymatic synthesis, which combines the precision of chemical synthesis with the specificity of enzymatic reactions, offers a powerful strategy to construct such molecules. nih.govnih.gov
This approach typically involves the chemical synthesis of a core oligosaccharide backbone, which can then be modified by a panel of specific enzymes, such as sulfotransferases and epimerases. nih.gov While this methodology has been successfully applied to other complex polysaccharides like heparan sulfate and keratan (B14152107) sulfate, its application to arabinan sulfates is a key future direction. nih.govuu.nl Researchers can adapt existing chemoenzymatic strategies, for instance, by using unnatural sugar donors to control the placement of modifications along the arabinan backbone. nih.gov The generation of libraries of defined this compound oligosaccharides will enable systematic studies of how variations in sulfation patterns and chain length influence biological activity.
Systems Biology Approaches to this compound Functionality
Understanding the full spectrum of this compound bioactivity requires a shift from studying single interactions to a more holistic, systems-level perspective. Systems biology approaches, which integrate large-scale datasets from genomics, proteomics, and glycomics, can provide a comprehensive view of the this compound interactome and its influence on cellular networks. nih.gov
A key future trajectory will be the development of methods to identify the complete set of proteins that interact with arabinan sulfates within a given biological system. This "heparin/heparan sulfate interactome" approach, which has been applied to other glycosaminoglycans, can be adapted for arabinan sulfates. nih.gov By identifying the protein partners of arabinan sulfates, researchers can begin to map the biological processes and signaling pathways they modulate. nih.gov This knowledge will be crucial for understanding their roles in both physiological and pathological contexts and for identifying potential therapeutic targets. The integration of experimental data with computational network analysis will be essential for interpreting the complex web of interactions and for generating new, testable hypotheses about this compound function. nih.govplos.org
Cross-Disciplinary Research at the Interface of Glycoscience and Materials Science
The unique structural features of arabinan sulfates make them intriguing candidates for the development of novel biomaterials. Future research at the intersection of glycoscience and materials science will focus on leveraging our growing understanding of this compound structure and biological interactions to design new functional materials. This research will not focus on the direct material properties themselves, but rather on how the fundamental glycoscience informs the design process.
For example, by understanding the specific sulfation patterns required for interaction with a particular growth factor, researchers could design this compound-based scaffolds that promote specific cellular responses for tissue engineering applications. This involves a deep understanding of the molecular recognition events at the glycan-protein interface. Similarly, insights into how arabinan sulfates interact with cell surfaces could guide the development of targeted delivery systems. This cross-disciplinary approach, which marries the detailed structural and functional knowledge from glycoscience with the principles of material design, holds significant promise for creating next-generation biomaterials with tailored biological activities.
Elucidating Molecular Determinants of Biological Specificity
For instance, studies on other marine polysaccharides have shown that the position of sulfate groups can dramatically influence their anticoagulant or antioxidant properties. mdpi.comnih.gov Similar principles are expected to apply to arabinan sulfates. Research will involve comparing the biological activities of this compound fractions with varying sulfation patterns and molecular weights. nih.gov The use of the structurally defined oligosaccharides generated through chemoenzymatic synthesis will be particularly valuable in these studies, allowing for a precise correlation between structure and function. This line of inquiry will be critical for the rational design of this compound-based molecules with specific and predictable biological effects.
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions
Computational approaches, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for studying the dynamic interactions between polysaccharides and proteins at an atomic level. nih.gov Future research will increasingly employ these methods to gain insights into the binding of arabinan sulfates to their protein targets.
MD simulations can be used to model the conformational changes that occur upon binding and to identify the key amino acid residues and sulfate groups involved in the interaction. nih.gov For example, simulations of a sulfated arabinan interacting with thrombin have revealed that the majority of contacts occur through the interaction of sulfate groups with basic amino acid residues on the enzyme's surface, with sulfate groups at specific positions playing a more dominant role. nih.gov These computational predictions can then guide site-directed mutagenesis experiments to validate the functional importance of specific residues. By combining computational modeling with experimental data, researchers can build a detailed, dynamic picture of how arabinan sulfates recognize and modulate the function of their biological partners. nih.gov
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for identifying arabinan sulfate in lignocellulosic biomass?
- Methodological Answer : this compound identification typically involves a combination of compositional analysis and spectroscopic techniques. After pretreatment, biomass is subjected to acid hydrolysis to release monosaccharides, which are quantified using HPLC or GC-MS. The presence of sulfate groups can be confirmed via FTIR spectroscopy (peaks at 1240 cm⁻¹ for S=O bonds) or ion chromatography. For reproducibility, experimental protocols must detail hydrolysis conditions (e.g., 4% H₂SO₄ at 121°C for 1 hour) and calibration standards used .
Q. How can researchers optimize pretreatment conditions to maximize this compound extraction?
- Methodological Answer : Pretreatment optimization requires systematic variation of parameters such as acid concentration, temperature, and biomass loading. For example, studies show that 10–20% biomass loading with dilute H₂SO₄ (0.5–2% v/v) at 120–140°C maximizes arabinan solubilization (56–63% yield) while minimizing degradation. Higher solid loadings (>20%) reduce accessibility, leading to lower yields (~49%) . A factorial experimental design is recommended to assess interactions between variables (Table 1).
Table 1 : this compound Solubilization Under Varying Biomass Loadings
| Biomass Loading (%) | H₂SO₄ Concentration (%) | Arabinan Solubilization (%) |
|---|---|---|
| 10 | 1.5 | 63 |
| 20 | 1.5 | 56 |
| 25 | 1.5 | 49 |
| Data derived from integrated bioethanol production studies . |
Advanced Research Questions
Q. What advanced techniques resolve structural ambiguities in this compound, such as branching patterns and sulfate ester positioning?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D HSQC) is critical for elucidating this compound structures. For example, anomeric proton signals (δ 5.0–5.4 ppm) distinguish α- and β-linkages, while sulfate groups shift adjacent carbon resonances. Complementary techniques like MALDI-TOF-MS provide molecular weight distributions, and methylation analysis identifies branching points. Researchers must cross-validate findings with model compounds and reference spectra .
Q. How should discrepancies in this compound recovery data between studies be addressed?
- Methodological Answer : Contradictions often arise from methodological differences (e.g., hydrolysis duration, calibration standards) or biomass heterogeneity. To resolve these, researchers should:
Replicate experiments under identical conditions.
Standardize protocols (e.g., NREL/TP-510-42623 for lignocellulosic analysis).
Report metadata (biomass source, pretreatment history, purity criteria).
For instance, this compound yields vary significantly between sugarcane bagasse (2.1% initial content) and corn stover due to inherent compositional differences . Transparent reporting of raw data and statistical significance (e.g., p > 0.05 for equivalent solubilization at 10–20% biomass loading) is essential .
Q. What experimental design considerations are critical for studying this compound’s role in hemicellulose-lignin interactions?
- Methodological Answer : Controlled fractionation studies are required to isolate this compound from co-extracted xylan and lignin. Sequential extractions using alkaline peroxide (for lignin removal) followed by graded ethanol precipitation can separate polysaccharides. Design experiments to:
- Vary extraction pH (2.5–12) to assess sulfate group stability.
- Use isotopic labeling (e.g., ³⁴S) to track sulfate migration during pretreatment.
- Apply AFM-IR to map spatial distribution in cell walls.
Include negative controls (e.g., sulfate-free arabinan) to confirm specificity .
Data Analysis and Replication
Q. How can researchers ensure reproducibility in this compound quantification across laboratories?
- Methodological Answer : Implement inter-laboratory validation using certified reference materials (CRMs) like NIST RM 8492. Key steps:
Calibrate instruments with pure arabinose and sulfate standards.
Adopt consensus protocols (e.g., TAPPI T 249 for carbohydrate analysis).
Perform spike-and-recovery tests to evaluate matrix effects.
Statistical tools like ANOVA should assess intra- and inter-lab variability, with results reported as mean ± SD (e.g., 2.0–2.5 g L⁻¹ arabinose in pretreatment liquor ).
Q. What gaps exist in current research on this compound’s functional roles in plant cell walls?
- Methodological Answer : Key gaps include:
- Mechanistic insights : How sulfate substitution impacts cell wall hydrophilicity and enzyme accessibility.
- Ecological variability : this compound content across plant species and tissues (e.g., roots vs. stems).
Address these through comparative genomics (identifying sulfotransferase genes) and synchrotron-based FTIR microspectroscopy. Prioritize studies that integrate this compound data with transcriptomic/proteomic datasets .
Reporting Standards
- Data Tables : Include raw and processed data in supplementary files, formatted per journal guidelines (e.g., Roman numerals for tables, descriptive footnotes) .
- Statistical Significance : Report p-values and confidence intervals for critical findings (e.g., nonsignificant differences in xylan solubilization at 10–20% biomass loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
